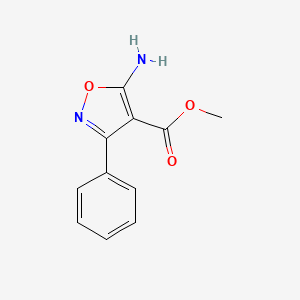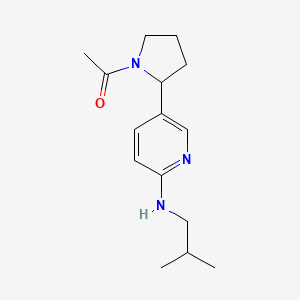
1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon ist eine komplexe organische Verbindung, die einen Pyrrolidinring und einen Pyridinring enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet typischerweise die Bildung des Pyrrolidinrings, gefolgt von der Einführung der Pyridin-Einheit. Eine gängige Methode beinhaltet die Reaktion von 6-Chlorpyridin-3-amin mit Isobutylamin zur Bildung des Zwischenprodukts 6-(Isobutylamino)pyridin-3-amin. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 1-Brom-2-pyrrolidin-1-ylethanon umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind im öffentlichen Bereich nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Verwendung von Durchflussreaktoren zur Steigerung der Effizienz und Skalierbarkeit umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 6-chloropyridin-3-amine with isobutylamine to form the intermediate 6-(isobutylamino)pyridin-3-amine. This intermediate is then reacted with 1-bromo-2-pyrrolidin-1-ylethanone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, insbesondere an den Positionen ortho und para zum Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriumhydrid (NaH) oder andere starke Basen zur Deprotonierung, gefolgt von der Zugabe von Elektrophilen.
Hauptprodukte
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung des entsprechenden Amins oder Alkohols.
Substitution: Bildung verschiedener substituierter Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Ligand in Rezeptorbindungsstudien.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente zur Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Pyrrolidinring kann die Bindungsaffinität durch hydrophobe Wechselwirkungen verstärken, während der Pyridinring an Wasserstoffbrückenbindungen und π-π-Stacking-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität des Zielproteins modulieren und so die gewünschte biologische Wirkung erzielen .
Wirkmechanismus
The mechanism of action of 1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon
- 1-(3-Pyridinyl)ethanon
- **Imidazo[1,2-a]pyridin-3-yl-essigsäuren
Einzigartigkeit
1-(2-(6-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanon ist aufgrund des Vorhandenseins sowohl des Pyrrolidin- als auch des Pyridinrings einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Die Isobutylaminogruppe verstärkt zudem sein Potenzial für spezifische Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für die Wirkstoffforschung und -entwicklung macht .
Eigenschaften
Molekularformel |
C15H23N3O |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-11(2)9-16-15-7-6-13(10-17-15)14-5-4-8-18(14)12(3)19/h6-7,10-11,14H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
VLKVMNFLUPVJSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=NC=C(C=C1)C2CCCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


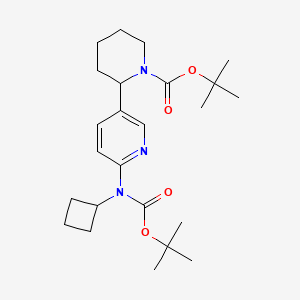


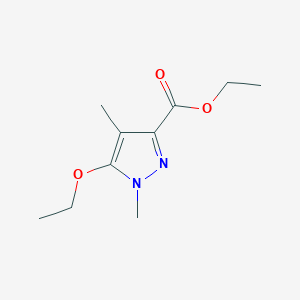
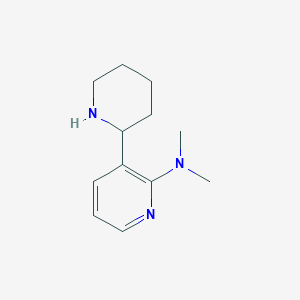

![Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11809903.png)
![3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11809912.png)
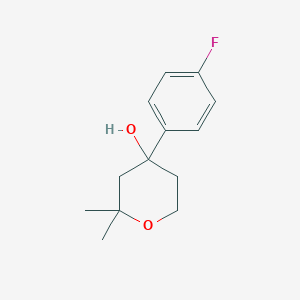

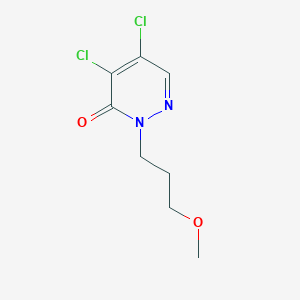
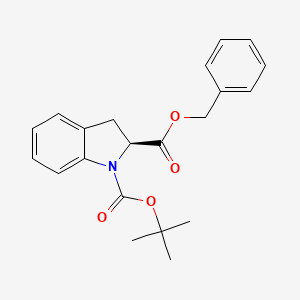
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)
